8-Nitro-3,4-dihydronaphthalen-1(2H)-one

Übersicht

Beschreibung

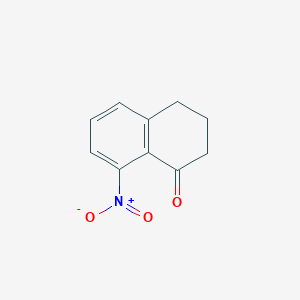

8-Nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a nitro group at the 8th position and a ketone group at the 1st position of the naphthalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the nitration of 3,4-dihydronaphthalen-1(2H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products and to ensure the selective nitration at the 8th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes catalytic hydrogenation to form corresponding amino derivatives. This reaction is typically performed using palladium-on-carbon (Pd/C) catalysts under hydrogen pressure:

Catalytic Hydrogenation Protocol

| Condition | Detail |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent System | Ethyl acetate/ethanol (1:1) with HCl |

| Pressure | 60 psi H₂ |

| Duration | 16 hours |

| Yield | 95% |

This method efficiently reduces the nitro group to an amine while preserving the ketone functionality .

Claisen-Schmidt Condensation

The ketone moiety participates in base-catalyzed condensation with aromatic aldehydes to form α,β-unsaturated ketones. A representative example involves reaction with 4-fluorobenzaldehyde:

Condensation Reaction Parameters

| Component | Detail |

|---|---|

| Base | KOH in methanol |

| Aldehyde | 4-fluorobenzaldehyde |

| Temperature | 0°C to 20°C |

| Product | (E)-7-fluoro-2-(4-fluorobenzylidene) derivative |

This reaction forms a conjugated system critical for biological activity modulation .

Functionalization via Electrophilic Aromatic Substitution

While the nitro group deactivates the aromatic ring, directed substitution can occur at meta positions under stringent conditions. Documented examples include:

Nitration and Halogenation

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C for 1 hour | Isomeric nitro derivatives |

| Bromination | Br₂/FeBr₃ in dichloromethane | 6-bromo substitution (theoretical) |

These reactions are highly dependent on steric and electronic factors due to the nitro group’s strong deactivation .

Wolff-Kishner Reduction

The ketone group can be reduced to a methylene group under Wolff-Kishner conditions, though this requires harsh reagents:

Reduction Protocol

| Component | Detail |

|---|---|

| Reagents | Hydrazine, KOH, ethylene glycol |

| Temperature | 200°C (reflux) |

| Product | 8-nitro-1,2,3,4-tetrahydronaphthalene |

This transformation is less commonly employed due to competing side reactions with the nitro group .

Comparative Reactivity Table

| Reaction Type | Positional Selectivity | Key Functional Group | Yield Range |

|---|---|---|---|

| Nitro Reduction | C8 | -NO₂ → -NH₂ | 77–95% |

| Claisen-Schmidt | C1 | Ketone → enone | N/A |

| Electrophilic Substitution | C5/C7 | Aromatic ring | 16–77% |

The compound’s versatility in synthetic chemistry is underscored by its dual reactivity centers (nitro and ketone), enabling applications in pharmaceutical intermediates and materials science . Recent advances highlight its role in generating bioactive quinones through oxidative pathways .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of 8-nitro-3,4-dihydronaphthalen-1(2H)-one exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds synthesized from this base structure have been tested against K562 (chronic myeloid leukemia), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. Results indicated that certain derivatives showed IC50 values as low as 7.1 μM, highlighting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| P1 | K562 | 7.1 | High |

| P2 | HT-29 | 10.5 | Moderate |

| P9 | MCF-7 | 15.0 | Moderate |

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been evaluated. Compounds demonstrated varying degrees of effectiveness against bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| P1 | Staphylococcus aureus | 62.5 | High |

| P2 | Escherichia coli | 125 | Moderate |

Synthetic Routes

The synthesis of this compound typically involves the reaction of α-tetralone with nitro-containing reagents under various catalytic conditions. For example, using PTSA (p-toluenesulfonic acid) as a catalyst has shown to yield high purity products through microwave-assisted synthesis methods .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are routinely employed. The NMR spectra often reveal distinct chemical shifts corresponding to the different protons in the molecule, aiding in structural elucidation.

Case Study: Anticancer Evaluation

In a study published by Rupa et al., several derivatives of this compound were synthesized and evaluated for their anticancer properties using the MTT assay. The study found that modifications to the nitro group significantly influenced the cytotoxicity profile of the compounds .

Case Study: Antimicrobial Screening

Another research initiative focused on assessing the antimicrobial properties of these compounds against a panel of bacterial strains. The findings indicated that specific structural modifications could enhance antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this scaffold .

Wirkmechanismus

The mechanism of action of 8-Nitro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The compound may also act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydronaphthalen-1(2H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

8-Amino-3,4-dihydronaphthalen-1(2H)-one: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.

8-Methyl-3,4-dihydronaphthalen-1(2H)-one: Substituted with a methyl group, affecting its steric and electronic properties.

Uniqueness

8-Nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

8-Nitro-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is . It possesses a nitro group at the 8-position of the naphthalene ring, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Release : The nitro group can undergo reduction to release nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and neurotransmission .

- Antioxidant Activity : This compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

- Enzyme Modulation : It may interact with various enzymes, influencing metabolic pathways and cellular functions. For instance, it has been noted to affect cytochrome P450 enzymes, which are critical for drug metabolism .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it induced apoptosis in human breast cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects. It was found to protect neuronal cells from glutamate-induced excitotoxicity, potentially through its antioxidant properties .

Study 1: Anticancer Activity

A recent study assessed the anticancer effects of this compound on various cancer cell lines. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspases |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Reactive oxygen species generation |

Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, the compound was tested on LPS-stimulated RAW264.7 macrophages. The findings showed a significant reduction in TNF-α and IL-6 levels:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| 8-Nitro Compound | 600 | 500 |

These results indicate a strong anti-inflammatory effect mediated by the inhibition of NF-kB signaling pathways .

Eigenschaften

IUPAC Name |

8-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKCVYLILLBOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515135 | |

| Record name | 8-Nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58161-31-2 | |

| Record name | 8-Nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.